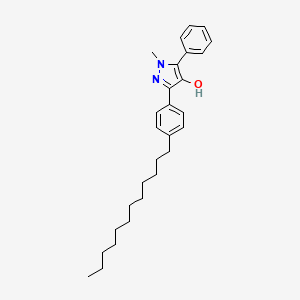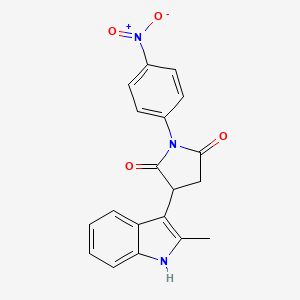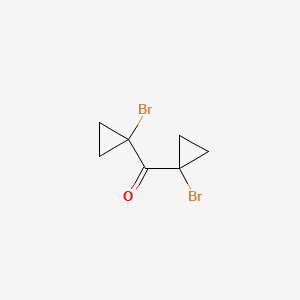![molecular formula C16H16S B14603229 Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- CAS No. 58468-94-3](/img/structure/B14603229.png)
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-: is an organic compound with a complex structure It is a derivative of benzene, where a thio group (sulfur-containing group) is attached to a 2-methyl-1-phenyl-2-propenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the thioetherification reaction, where a benzene derivative reacts with a thiol (R-SH) in the presence of a catalyst. The reaction conditions often include:
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvents: Non-polar solvents like dichloromethane (CH2Cl2) or toluene.
Temperature: Mild to moderate temperatures (25-80°C).
Industrial Production Methods
Industrial production of this compound may involve large-scale thioetherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through the thio group. The sulfur atom can form bonds with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: A similar compound without the thio group.
β-Methylisoallylbenzene: Another derivative with a different substituent pattern.
β,β-Dimethylstyrene: A structurally related compound with different reactivity.
Uniqueness
Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other benzene derivatives and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58468-94-3 |
|---|---|
Fórmula molecular |
C16H16S |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
(2-methyl-1-phenylprop-2-enyl)sulfanylbenzene |
InChI |
InChI=1S/C16H16S/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12,16H,1H2,2H3 |
Clave InChI |
KGSZUBCQXPFSEN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)



![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)


![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)

![(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14603217.png)
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)

![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
